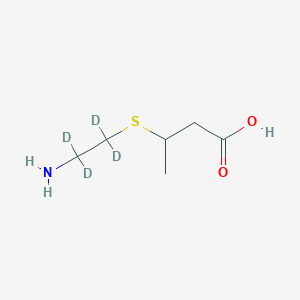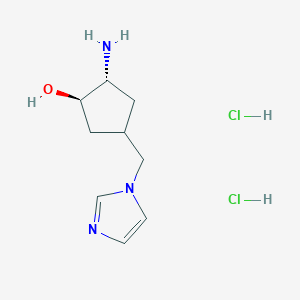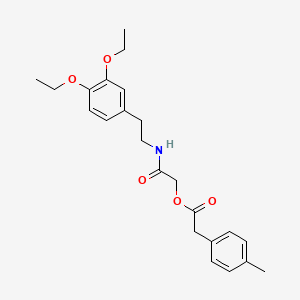
3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino acids are organic compounds that combine to form proteins. They are essential to life and are found in all living organisms. Every amino acid contains an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha (α) carbon .
Synthesis Analysis
Amino acids can be synthesized through various methods. One common method is the amination of alpha-bromocarboxylic acids. The bromoacids are prepared from carboxylic acids by reaction with Br2 + PCl3 .Molecular Structure Analysis
The structure of an amino acid includes the amino group, the carboxyl group, and the side-chain or R group all attached to the α-carbon . The R group is the part that distinguishes one amino acid from the next .Chemical Reactions Analysis
Amino acids undergo reactions characteristic of carboxylic acids and amines. The reactivity of these functional groups is particularly important in linking amino acids together to form peptides and proteins .Physical And Chemical Properties Analysis
Amino acids are colorless, crystalline substances. Most amino acids are tasteless, but some are sweet (e.g., Glycine, Alanine) and some are bitter (e.g., Arginine). Amino acids have a high melting point (200-300°C) due to ionic property .Wissenschaftliche Forschungsanwendungen
Bioconversion and Degradation Studies
Research into sulfanilic acid (4-aminobenzenesulfonic acid), a structurally related compound, highlights its use in chemical industries for the synthesis of dyes and drugs. Novosphingobium resinovorum SA1, a bacterium, can degrade sulfanilic acid, utilizing it as its sole carbon, nitrogen, and sulfur source, indicating the potential for microbial degradation of related compounds like 3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid in environmental bioremediation efforts (Hegedűs et al., 2017).
Spectroscopic Analysis and Material Characterization
The vibrational spectra of zwitterionic 3-Aminobutanoic acid, a compound similar in structure to the one of interest, have been supported by DFT calculations. This work, focusing on understanding the zwitterionic form in solid phase, suggests applications in material science for the characterization and design of novel materials with specific electronic or optical properties (Yalagi, 2022).
Synthetic Pathways for Bioactive Molecules
The study of amino acids, including efforts to synthesize (S)- and (R)-2-amino-4-hydroxybutanoic acid, demonstrates the utility of 3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid and its analogs in the synthesis of chiral building blocks for pharmaceuticals. This indicates a broader application in drug development and the synthesis of industrially relevant products (Hernández et al., 2017).
Coordination Chemistry and Complex Formation
Palladium(II) coordination compounds with 2-aminooxypropanoic acid and its derivatives, by analogy, suggest the potential for 3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid to form novel coordination complexes. These complexes could have implications in catalysis, material science, and as precursors for the synthesis of complex molecules (Warnke & Trojanowska, 1993).
Eigenschaften
IUPAC Name |
3-(2-amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5(4-6(8)9)10-3-2-7/h5H,2-4,7H2,1H3,(H,8,9)/i2D2,3D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCUGHGNCMGICI-RRVWJQJTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)SCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])SC(C)CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-1,1,2,2-tetradeuterioethyl)sulfanylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-nitro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2976811.png)



![1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2976818.png)



![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2976823.png)




![4-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B2976831.png)